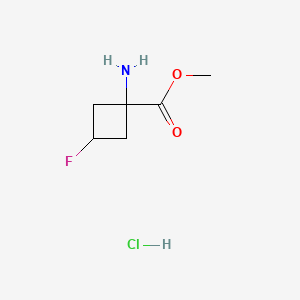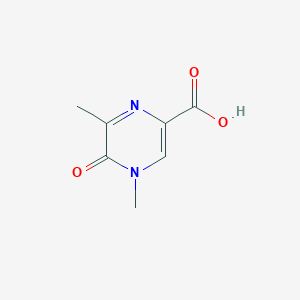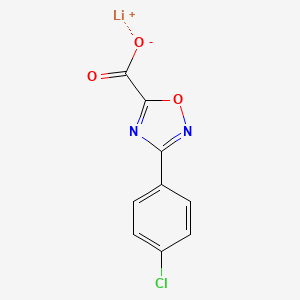
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine is a chemical compound characterized by its unique structure, which includes bromine, fluorine, and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with 2-bromo-1,1,2,2-tetrafluoroethanol under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include binding to active sites or altering the function of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane
- 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-5-(1,1,2,2-tetrafluoroethoxy)hexane
Uniqueness
What sets 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine apart is its combination of bromine, fluorine, and pyridine moieties, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
Fórmula molecular |
C7H3BrF5NO |
|---|---|
Peso molecular |
292.00 g/mol |
Nombre IUPAC |
5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine |
InChI |
InChI=1S/C7H3BrF5NO/c8-6(10,11)7(12,13)15-4-1-2-5(9)14-3-4/h1-3H |
Clave InChI |
LBWAQOJCCFMGKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1OC(C(F)(F)Br)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
![Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate](/img/structure/B13476099.png)
![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)





![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)




